Bienvenue dans la boutique en ligne BenchChem!

1-Ethylpiperidin-3-oxime hydrochloride

CCR5 antagonist oxime SAR binding affinity

1-Ethylpiperidin-3-oxime hydrochloride is a piperidine-derived oxime building block bearing an N-ethyl substituent and an oxime group at the 3-position, supplied as the hydrochloride salt (C₇H₁₅ClN₂O, MW 178.66 g/mol). This compound serves as a key synthetic intermediate for introducing the ethyl oxime (ethoxyimino) moiety into more complex molecular architectures, most notably the oximino-piperidino-piperidine class of orally bioavailable CCR5 receptor antagonists.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
CAS No. 213627-39-5
Cat. No. B1503157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylpiperidin-3-oxime hydrochloride
CAS213627-39-5
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESCCN1CCCC(=NO)C1.Cl
InChIInChI=1S/C7H14N2O.ClH/c1-2-9-5-3-4-7(6-9)8-10;/h10H,2-6H2,1H3;1H
InChIKeyTYHIWTMODLXOMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethylpiperidin-3-oxime Hydrochloride (CAS 213627-39-5): Core Building Block for Ethyl Oxime CCR5 Antagonists


1-Ethylpiperidin-3-oxime hydrochloride is a piperidine-derived oxime building block bearing an N-ethyl substituent and an oxime group at the 3-position, supplied as the hydrochloride salt (C₇H₁₅ClN₂O, MW 178.66 g/mol) . This compound serves as a key synthetic intermediate for introducing the ethyl oxime (ethoxyimino) moiety into more complex molecular architectures, most notably the oximino-piperidino-piperidine class of orally bioavailable CCR5 receptor antagonists [1]. Within this chemotype, the ethyl oxime substituent has been identified as one of the two optimal O-alkyl groups for achieving maximal CCR5 binding affinity and antiviral potency, alongside the methyl oxime [1].

Why 1-Ethylpiperidin-3-oxime Hydrochloride Cannot Be Casually Substituted by Methyl or Other N-Alkyl Oxime Analogs


In the oximino-piperidino-piperidine pharmacophore, the O-alkyl substituent on the oxime is not a passive spectator but a critical determinant of both receptor binding affinity and functional antiviral potency [1]. Systematic SAR studies have demonstrated that while small alkyl groups (Me, Et, nPr, iPr) are tolerated, ethyl oxime derivatives consistently outperform their methyl counterparts in CCR5 binding (Ki) and HIV-1 entry inhibition (IC₅₀) across multiple left-hand side aryl substituents [1]. Replacing the ethyl oxime building block with a methyl oxime analog—or reverting to the ketone precursor—results in a quantifiable loss of potency that propagates through to the final compound, making simple substitution inadvisable for research programs targeting CCR5-mediated pathways [1].

Quantitative Differentiation Evidence: 1-Ethylpiperidin-3-oxime Hydrochloride vs. Closest Analogs


Ethyl Oxime vs. Methyl Oxime: CCR5 Binding Affinity (Ki) Head-to-Head Comparison Across Four Aryl Substituents

In the oximino-piperidino-piperidine amide series, ethyl oxime derivatives consistently achieved superior CCR5 binding affinity compared to their directly paired methyl oxime analogs. The most pronounced difference was observed with the 4-bromophenyl substituent: the ethyl oxime (Compound 1) exhibited a Ki of 2.1 nM versus 19 nM for the methyl oxime (39a), representing an approximately 9-fold improvement [1]. This trend held across 4-CF₃, 4-OCF₃, and 4-Cl aryl variants [1].

CCR5 antagonist oxime SAR binding affinity

Ethyl Oxime vs. Methyl Oxime: Antiviral Potency (IC₅₀) in HIV-1 Entry Inhibition Assay

Ethyl oxime derivatives also demonstrated superior antiviral potency compared to methyl oxime analogs in a cellular HIV-1 entry assay. For the 4-bromophenyl series, the ethyl oxime (Compound 1) showed an IC₅₀ of 0.6 nM versus 5.6 nM for the methyl oxime (39a), a 9.3-fold improvement [1]. This pattern was reproduced across other aryl substituents, confirming that the ethyl oxime moiety enhances functional inhibition of CCR5-mediated viral entry [1].

HIV-1 entry inhibition antiviral potency CCR5 tropic virus

Z-Oxime Geometric Isomer: 10-Fold Potency Advantage Over E-Isomer Confirmed by Isomer Separation

The ethyl oxime moiety can exist as E and Z geometric isomers about the C=N double bond. In the methoxime series (directly analogous to ethoxime), separation of isomers revealed that the Z isomer (14c) was 10-fold more potent in CCR5 binding than the E isomer (14b), with Ki values of 2 nM and 25 nM respectively [1]. The Z isomer of the methoxime also achieved an IC₅₀ of 1.2 nM versus 2.8 nM for the E isomer [1]. This stereochemical requirement underscores that procurement of the correct isomer or isomerically enriched material is critical for achieving maximal potency [1].

geometric isomerism oxime stereochemistry CCR5 binding

Oxime Linker vs. Non-Oxime Linkers: 6-Fold Improvement in CCR5 Binding Affinity and Superior Oral Exposure

Replacement of the methylene linker (Compound 5a) with an oxime linker (Compound 14a, methoxime mixture) resulted in a 6-fold improvement in CCR5 binding affinity (Ki from 66 nM to 11 nM) and a 52.5-fold increase in rat oral plasma exposure (AUC₀₋₆ₕ from 0.04 to 2.1 h·μg/mL) at 10 mg/kg p.o. [1]. This demonstrates that the oxime functional group itself is a superior linker for both target engagement and pharmacokinetic performance [1].

linker optimization oral bioavailability pharmacokinetics

Acid Stability of the Oxime Moiety: No Hydrolysis or Isomer Equilibration Under Simulated Gastric Conditions

The Z-oxime geometric isomer (14c) was subjected to 0.1 N HCl at pH 1 and 37°C for 12 hours—conditions simulating gastric acidity. No evidence of hydrolysis or oxime E/Z equilibration was observed [1]. This stability profile is relevant to the hydrochloride salt form of 1-ethylpiperidin-3-oxime, confirming that the protonated oxime resists acid-catalyzed degradation [1].

chemical stability hydrolytic resistance oxime geometry

Procurement-Driven Application Scenarios for 1-Ethylpiperidin-3-oxime Hydrochloride


Synthesis of Ethyl Oxime-Containing CCR5 Antagonists for Anti-HIV Lead Optimization

Research teams optimizing oximino-piperidino-piperidine CCR5 antagonists should procure 1-ethylpiperidin-3-oxime hydrochloride as the definitive ethyl oxime building block. The ethyl oxime consistently delivers 1.4- to 9-fold superior CCR5 binding affinity (Ki) and up to 9.3-fold greater antiviral potency (IC₅₀) compared to the methyl oxime across multiple aryl substitution patterns, as demonstrated in the foundational SAR study by Palani et al. (Table 5) [1]. This translates to final compounds with Ki values as low as 2.1 nM and IC₅₀ values of 0.6 nM in the 4-bromophenyl series [1].

Isomerically Defined Intermediate Procurement for Stereospecific Oxime Ether Formation

The Z geometric isomer of piperidine oximes exhibits approximately 10-fold greater CCR5 binding potency than the E isomer [1]. Procurement specifications for 1-ethylpiperidin-3-oxime hydrochloride should therefore include isomer ratio verification when the downstream chemistry requires stereospecific O-alkylation to generate the ethoxyimino pharmacophore. Acid-catalyzed equilibration favors the Z-isomer without hydrolytic degradation, providing a process-chemistry handle for isomer enrichment [1].

Building Block for Orally Bioavailable CCR5 Antagonist Backups and Follow-on Candidates

The oxime linker itself confers a 6-fold improvement in CCR5 binding (Ki 11 vs 66 nM) and a 52.5-fold increase in rat oral AUC (2.1 vs 0.04 h·μg/mL) compared to a methylene linker [1]. 1-Ethylpiperidin-3-oxime hydrochloride is therefore the appropriate starting material for any medicinal chemistry program aiming to replicate or improve upon the oral pharmacokinetic profile of SCH 351125 (ancriviroc), which achieved 63% oral bioavailability in rats and sustained plasma levels above the antiviral IC₉₀ for 12–24 hours [1].

Comparator Tool for Selectivity Profiling Against Muscarinic M2 Receptors

Early leads in the piperidine series showed measurable M2 muscarinic receptor activity (Ki = 1323 nM for compound 5a) alongside CCR5 binding (Ki = 58 nM) [1]. 1-Ethylpiperidin-3-oxime hydrochloride enables synthesis of the optimized ethyl oxime series where selectivity against M2 and other off-target receptors was substantially improved. This building block is therefore suitable for producing tool compounds to benchmark CCR5 vs. M2 selectivity in receptor profiling panels [1].

Quote Request

Request a Quote for 1-Ethylpiperidin-3-oxime hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.